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molecular formula C7H3F2NO4 B130224 2,4-Difluoro-5-nitrobenzoic acid CAS No. 153775-33-8

2,4-Difluoro-5-nitrobenzoic acid

Cat. No. B130224
M. Wt: 203.1 g/mol
InChI Key: MDFSGDMPHMKKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355796B1

Procedure details

Oxalyl chloride (94.0 g, 0.739 mol) is added dropwise to a mixture of 2,4-difluoro-5-nitrobenzoic acid (100.0 g, 0.492 mol), methylene chloride and N,N-dimethylformamide (0.600 ml). The resultant mixture is stirred 3.25 hours at relux, cooled to room temperature, and concentrated in vacuo to afford the title compound as a brown oil (111 g, 95.2).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][C:8]1[CH:16]=[C:15]([F:17])[C:14]([N+:18]([O-:20])=[O:19])=[CH:13]C=1C(O)=O.C(Cl)Cl>CN(C)C=O>[F:7][C:8]1[CH:16]=[C:15]([F:17])[C:14]([N+:18]([O-:20])=[O:19])=[CH:13][C:1]=1[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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